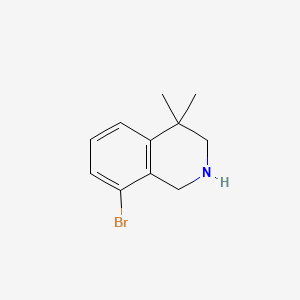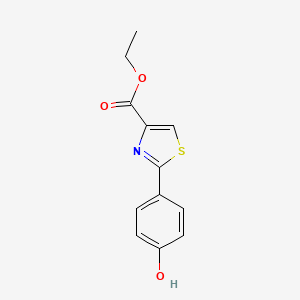
翡翠绿碱性聚苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of emeraldine base polyaniline involves chemical oxidative polymerization of aniline, with conditions varying to obtain different structural properties. Studies have shown that the presence of water molecules plays a significant role in the structural properties of the emeraldine base samples, influencing its crystalline structure and demonstrating the importance of synthesis conditions on the final polymer properties (Łużny et al., 2002).
Molecular Structure Analysis
Comprehensive theoretical studies using quantum mechanical calculations have explored the molecular and electronic properties of different forms of polyaniline, including the emeraldine base. These studies have helped in understanding the preferred distribution of amine and imine nitrogen in the emeraldine base form, and the role of conjugation in the C6H4 rings, which is crucial for its electrical properties (Alemán et al., 2008).
Chemical Reactions and Properties
Polyaniline undergoes various chemical reactions that significantly alter its conductivity and structure. For example, exposure to iodine in an ethanol–water suspension increases PANI's conductivity, a process involving the protonation of PANI base with hydriodic acid, highlighting the chemical reactivity and potential for conductivity modulation through chemical means (Stejskal et al., 2008).
Physical Properties Analysis
The physical properties of emeraldine base polyaniline, such as its thermal and morphological characteristics, have been extensively studied. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal its thermal stability and moisture content, providing insights into its durability and application potential (Chen, 2003).
Chemical Properties Analysis
Emeraldine base polyaniline exhibits a variety of chemical properties that make it interesting for numerous applications. Its solubility in common organic solvents and its ability to undergo doping to enhance electrical conductivity are particularly noteworthy. The doping process, involving acids like methanesulfonic acid, enhances PANI's electrical properties, making it a valuable material for electronic applications (Zhang & Jing, 2009).
科学研究应用
电化学储能和转化
PANI-EB 已广泛应用于电化学储能和转化技术,包括超级电容器、可充电电池和燃料电池 {svg_1}. 它表现出高导电性、易于合成、高柔韧性、低成本、环保性和独特的氧化还原特性 {svg_2}. PANI-EB 与其他活性材料(如碳材料、金属化合物和其他导电聚合物)的结合可以弥补其作为超级电容电极的缺点 {svg_3}.
生物传感器开发
像 PANI-EB 这样的导电聚合物在生物传感器开发中具有广阔的前景 {svg_4}. 它们利用了大量有利的特性,将有机聚合物的特性与半导体的电子属性融为一体 {svg_5}. PANI-EB 表现出各种氧化态,其中翡翠绿盐是唯一的导电态 {svg_6}.
腐蚀防护
翡翠绿碱性聚苯胺可以用作钢和铁的防腐底漆 {svg_7}. 它提供一个稳定且保护性的层,防止下面的金属腐蚀 {svg_8}.
发光二极管
PANI-EB 可用作聚合物发光二极管中的空穴传输层 {svg_9}. 它形成一个共轭体系,可用于半导体应用 {svg_10}.
化学传感器
PANI-EB 在化学传感器中得到应用 {svg_11}. 它可用于检测各种化学物质和环境变化 {svg_12}.
太阳能电池
PANI-EB 也用于太阳能电池 {svg_13}. 它可以通过增强太阳能电池吸收和将阳光转化为电能的能力来帮助提高太阳能电池的效率 {svg_14}.
阻抗传感器
该研究探讨了使用铅笔石墨电极 (PGE) 进行 PANI-EB 的电位动力学合成,旨在阐明在简单实验条件下的沉积机制 {svg_15}. 所提出的合成方法在 PGE 表面上开发了一种用于氯霉素的新型分子印迹聚合物,以获得一种创新的阻抗传感器 {svg_16}.
燃料电池
PANI-EB 可用于制造燃料电池 {svg_17}. 它可以作为导电层和网络,并且由此产生的具有各种独特结构的 PANI-EB 基复合材料在燃料电池中表现出优异的电化学性能 {svg_18}.
作用机制
Target of Action
Emeraldine base polyaniline (PANI-EB) is an intrinsically conducting polymer (ICP) that can be formed by oxidative polymerization of aniline . The primary targets of PANI-EB are the corrosive agents against which it exhibits a protective mechanism . It also targets multi-walled carbon nanotubes (MWCNTs) to form a nanocomposite used in electro-sensitive detection of certain metals .
Mode of Action
PANI-EB contains oxidized diimine and reduced diamine . It can be modified into the conjugating emeraldine base form by p-type doping with protonic acid . The proton induced spin unpaired mechanism leads to a structural change with one pair unpaired spin per repeat unit without any alter in the number of the electrons .
Biochemical Pathways
The biochemical pathways of PANI-EB involve the oxidative polymerization of aniline . This process forms a polymer with a structure that alternates between oxidized diimine and reduced diamine units . The emeraldine base then undergoes a reversible oxidation reaction, yielding an oxidation product with an unpaired electron, which is the emeraldine salt polaron-bipolaron .
Pharmacokinetics
PANI-EB is soluble in m-cresol, DMAC, DMF, DMSO, and NMP .
Result of Action
The result of PANI-EB’s action is the formation of a conductive polymer with a unique structure. This structure allows PANI-EB to exhibit high environmental stability and tunable conductivity . It can also form a nanocomposite with MWCNTs, which can be used to functionalize glassy carbon electrodes for the electro-sensitive detection of cadmium (Cd (II)) and lead (Pb (II)) .
Action Environment
The action of PANI-EB is influenced by environmental factors such as pH and the presence of protonic acids. PANI-EB forms at pH>7 . Its conductivity and solubility can be modified by p-type doping with protonic acid . Furthermore, PANI-EB is environmentally stable, which enhances its efficacy and stability in various applications .
安全和危害
未来方向
PANI-EB has been extensively investigated due to its ease of processibility, the ability to exist in various redox forms . It has potential applications in a variety of fields such as sensor and actuator manufacturing, biomedicine, and soft electronics . Future advances are expected to optimize the processability, conductivity, and stability of PANI through modification of the oxidation state, dopant, and polymerization conditions for specific applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Emeraldine base polyaniline can be achieved through chemical oxidation of aniline using an oxidizing agent in the presence of a dopant. The dopant used in this synthesis is camphor sulfonic acid (CSA).", "Starting Materials": [ "Aniline", "Camphor sulfonic acid (CSA)", "Ammonium persulfate (APS)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Deionized water" ], "Reaction": [ "Aniline is dissolved in deionized water and stirred.", "Camphor sulfonic acid (CSA) is added to the solution and stirred until dissolved.", "Hydrochloric acid (HCl) is added to the solution to adjust the pH to 1-2.", "Ammonium persulfate (APS) is added to the solution dropwise while stirring.", "The reaction mixture is stirred for 24 hours at room temperature.", "The resulting Emeraldine base polyaniline is collected by filtration and washed with deionized water.", "The Emeraldine base polyaniline is then treated with sodium hydroxide (NaOH) to convert it to its conductive form, Emeraldine salt polyaniline." ] } | |
CAS 编号 |
25233-30-1 |
分子式 |
NA |
分子量 |
5000~100000 |
同义词 |
Emeraldine base polyaniline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one](/img/structure/B1149339.png)